This compound falls under the category of benzophenones, which are known for their applications in UV filters, photoinitiators, and as intermediates in organic synthesis. The specific structure of 3,5-Dichloro-3',4',5'-trifluorobenzophenone allows it to exhibit distinct photochemical properties due to the electron-withdrawing effects of the halogens attached to the aromatic rings.
The synthesis of 3,5-Dichloro-3',4',5'-trifluorobenzophenone can be achieved through several methods, primarily involving halogenation and coupling reactions. One method involves the use of n-butyllithium as a reagent in a reaction with 3,5-dichlorobromobenzenes under controlled conditions.
This method is noted for its high yield and cost-effectiveness, making it suitable for industrial production without the need for noble metal catalysts .
The molecular formula for 3,5-Dichloro-3',4',5'-trifluorobenzophenone is .
This arrangement significantly influences its electronic properties and reactivity.
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze the compound's structure. Key peaks correspond to the aromatic protons and provide insights into the substitution pattern on the benzene rings .
3,5-Dichloro-3',4',5'-trifluorobenzophenone can participate in various chemical reactions due to its electrophilic nature:
These reactions can be optimized by adjusting reaction conditions such as temperature and solvent choice .
The mechanism by which 3,5-Dichloro-3',4',5'-trifluorobenzophenone exerts its effects largely depends on its application context:
The electron-withdrawing nature of chlorine and fluorine enhances its stability and reactivity under UV light .
Thermogravimetric analysis indicates that compounds like this exhibit significant thermal stability, making them suitable for high-temperature applications .
The unique properties of 3,5-Dichloro-3',4',5'-trifluorobenzophenone enable its use in several scientific applications:
Achieving precise halogen placement on benzophenone scaffolds demands strategic control of electrophilic aromatic substitution (EAS) parameters. For the meta-dichloro pattern (3,5-dichloro), chlorination typically employs Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) to activate Cl₂, targeting electron-rich benzene rings under mild temperatures (0–25°C). The meta-directing effect of pre-existing electron-withdrawing groups (EWGs) ensures high regioselectivity [6] [10]. Conversely, the trifluorinated ring requires sequential electrophilic fluorination. Initial nitration or sulfonation introduces an EWG to direct subsequent fluorination meta to it. For example, 1,2,4-trifluoro-5-nitrobenzene undergoes selective fluorination at C5 using F₂/N₂ mixtures at –78°C to minimize overhalogenation [5] [6]. Modern approaches leverage ortho/para-directing groups (e.g., –OMe) in precursors, followed by group exchange, to access 3',4',5'-trifluoro patterns [2] [10].
Table 1: Directed Halogenation for Ring Functionalization
Target Ring | Halogen Sequence | Directing Group Strategy | Key Reagents | Regioselectivity |
---|---|---|---|---|
3,5-Dichloro-phenyl | Cl → Cl | None (inherent EWG direction) | Cl₂/FeCl₃ | >95% meta |
3',4',5'-Trifluoro-phenyl | F → NO₂ → F → F | Nitro group for meta F placement | F₂/N₂, HNO₃/H₂SO₄ | C5: 88%, C3': 92% |
The benzophenone core is efficiently constructed via Friedel-Crafts acylation or Grignard cross-coupling. The latter offers superior control for asymmetrical benzophenones. 3,5-Dichlorophenylmagnesium bromide, prepared in anhydrous THF under N₂, reacts with 3,4,5-trifluorobenzoyl chloride at –40°C to minimize diaryl ketone formation. This delivers the target benzophenone in 78–85% yield after aqueous workup [1]. Critical to success is the slow addition of the acyl chloride to the Grignard reagent to suppress ketone enolization and ensure stoichiometric precision. Alternative routes employ 3,4,5-trifluorophenylmagnesium bromide with 3,5-dichlorobenzoyl chloride, but yields drop to 70–75% due to steric hindrance during nucleophilic attack [1] [4].
Late-stage fluorination often employs transition-metal-catalyzed C–F bond formation. Palladium-catalyzed halogen exchange (halex) on aryl chlorides uses catalytic Pd₂(dba)₃/Xantphos with anhydrous KF in NMP at 180°C, converting 3,5-dichloro-4'-iodobenzophenone to the 4'-fluoro derivative (82% yield) [3] [7]. For activated substrates, electrophilic fluorination with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under Ag(I) catalysis enables direct C–H fluorination. This method is particularly effective for installing the final fluorine at C3' or C5' in the presence of EWGs, achieving 90% selectivity when dimethylacetamide (DMA) is the solvent [3].
Table 2: Catalytic Fluorination Systems Comparison
Method | Catalyst/Reagent | Substrate | Temperature | Yield (%) | Limitations |
---|---|---|---|---|---|
Halex | Pd₂(dba)₃/Xantphos | Aryl chloride | 180°C | 82 | Requires aryl-Cl activation |
Electrophilic | Selectfluor/AgNO₃ | Electron-rich arene | 80°C | 90 | Over-oxidation risks |
Radical | NFSI/Photoredox | Unactivated C–H | 25°C | 65 | Low functional group tolerance |
Solvent polarity critically influences reaction rates and byproduct formation. Polar aprotic solvents (e.g., tetrahydrofuran (THF), dimethylformamide (DMF)) maximize yields in Grignard couplings (80–85%) by solubilizing intermediates, while ethereal solvents like diethyl ether favor selectivity but slow reaction kinetics (yields: 70–75%) [1]. Temperature control during halogenation prevents polyhalogenation: dichlorination proceeds optimally at 0–5°C in chlorobenzene, whereas fluorination requires cryogenic conditions (–78°C) in 1,2-dichloroethane to stabilize reactive fluorine intermediates [5]. Post-reaction purification employs mixed-solvent recrystallization; n-hexane/ethyl acetate (4:1) isolates the benzophenone with >99% purity [1] [4].
Industrial production prioritizes cost-efficiency and throughput, replacing batch with continuous processing. Halogenation uses fixed-bed reactors with immobilized Lewis acids (e.g., AlCl₃ on alumina), enabling catalyst recycling and reducing waste by 40% compared to laboratory batch methods [4] [8]. Grignard couplings in pilot plants employ tubular reactors with in-line quenching, cutting reaction times from 12 hours (lab) to 2 hours and improving heat dissipation. However, scale-up introduces challenges: extended dwell times during melting (industrial: 8–10 min; lab: <1 min) accelerate polymer degradation, necessitating antioxidant additives like BHT (0.1 wt%) [4] [8]. Pilot-scale data confirm 15% higher yields in optimized continuous systems (88%) versus batch lab protocols (73%) due to suppressed side reactions.
Table 3: Scale-Dependent Process Parameters
Parameter | Laboratory Scale | Industrial Scale | Impact on Yield/Purity |
---|---|---|---|
Halogenation | Batch, 0.5–2 L reactors | Continuous flow reactor | Purity: 95% → 99% |
Grignard Coupling | Slow addition (1 h), THF | Micro-mixing, CPME | Yield: 75% → 88% |
Dwell Time | <1 min (extrusion) | 8–10 min (extrusion) | Degradation: <1% → 5–8% |
Workup | Manual quenching | Automated pH control | Consistency: ±5% → ±1% |
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